N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide
Overview
Description
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide is a chemical compound with the molecular formula C15H11Cl2N3O3S It is known for its unique structure, which includes both chloro and nitro functional groups attached to a phenyl ring, as well as a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloro-3-nitroaniline with 2-(4-chlorophenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamothioyl group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding amine and thiol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: 4-chloro-3-aminophenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and thiol.
Scientific Research Applications
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chloro groups can also participate in binding interactions with proteins or enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure with a fluoro group instead of a chloro group.
N-(4-chloro-3-nitrophenyl)acetamide: Lacks the carbamothioyl group.
4-Acetamidophenyl N-(4-chloro-3-nitrophenyl)carbamate: Contains an acetamidophenyl group.
Uniqueness
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, as well as the carbamothioyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S/c16-10-3-1-9(2-4-10)7-14(21)19-15(24)18-11-5-6-12(17)13(8-11)20(22)23/h1-6,8H,7H2,(H2,18,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZUBHZWJDANNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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